molecular formula C7H7ClN2O B6299967 4-Hydroxy-1H-indazole hydrochloride CAS No. 1172877-70-1

4-Hydroxy-1H-indazole hydrochloride

Cat. No.: B6299967
CAS No.: 1172877-70-1
M. Wt: 170.59 g/mol
InChI Key: LIFNASAEOIMRHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-1H-indazole hydrochloride is a versatile heterocyclic compound serving as a privileged scaffold in medicinal chemistry and drug discovery. The indazole core is a prominent feature in numerous biologically active molecules and several FDA-approved pharmaceuticals, such as pazopanib (a multi-kinase inhibitor for cancer therapy), granisetron (an antiemetic), and axitinib (an anticancer agent) . This underscores the high research value of this structural motif in developing new therapeutic agents. As a key synthetic intermediate, 4-Hydroxy-1H-indazole is a valuable precursor for generating molecular diversity. The hydroxy group at the 4-position and the two nitrogen atoms in the fused ring system allow for further functionalization, enabling the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies . Its reactivity has been explored in various synthetic protocols, including reactions with formaldehyde to form N1-CH2OH derivatives, which are useful as protecting groups or as intermediates for further chemical transformations . Researchers utilize this compound in the synthesis of more complex molecules targeting a range of diseases. Indazole-based compounds are currently in clinical trials for applications including anti-tuberculosis agents, pain management, neurodegenerative disorders like Alzheimer's disease, and anti-inflammatory therapies . The compound is supplied For Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1H-indazol-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O.ClH/c10-7-3-1-2-6-5(7)4-8-9-6;/h1-4,10H,(H,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFNASAEOIMRHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2)C(=C1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with Dicarbonyl Intermediates

The cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds represents a classical route to indazole scaffolds. For 4-hydroxy-1H-indazole, 1,1'-(4-hydroxy-2-(1H-indol-3-yl)-4-methyl-6-oxocyclohexane-1,3-diyl) bis(ethan-1-one) (Compound 4A in ) serves as a precursor. Reacting this diketo compound with hydrazine hydrate in methanol under reflux yields 1-(4-(1H-indol-3-yl)-3,6-dimethyl-4,5-dihydro-1H-indazol-5-yl)ethan-1-one (Compound 5A) with a 65% yield . While this method targets indole-indazole hybrids, substituting the indole moiety with a hydroxylated benzene derivative could direct synthesis toward 4-hydroxy-1H-indazole.

Key Data:

ParameterValueSource
Reaction Time5 hours (cyclocondensation)
SolventMethanol
TemperatureReflux (~65°C)
Yield65%

This approach requires post-synthetic hydroxylation at the 4-position, often achieved via microwave-assisted deprotection (e.g., removing tosyl groups with NaOH under microwave irradiation ).

Microwave-Assisted Direct Hydroxylation

Microwave synthesis significantly accelerates reaction kinetics while improving regioselectivity. A method for 4-hydroxyindole synthesis involves irradiating 1-tosyl-1H-indol-4-ol with NaOH in water at 90°C for 2 minutes, achieving a 75% yield . Adapting this to indazole systems, 3-tosyl-1H-indazol-4-ol could undergo analogous deprotection to yield 4-hydroxy-1H-indazole. Subsequent treatment with HCl gas in ethanol would furnish the hydrochloride salt.

Advantages:

  • Reduced reaction time (minutes vs. hours) .

  • High functional group tolerance due to aqueous conditions .

Transition Metal-Catalyzed C–H Activation

Recent advances leverage palladium and rhodium catalysts to construct indazole cores. For example, Rh(III)-promoted double C–H activation enables the synthesis of 1H-indazoles from aldehyde phenylhydrazones . Applying this to 4-hydroxyphenylhydrazones could directly yield 4-hydroxy-1H-indazole. A representative protocol involves:

  • Reacting 4-hydroxybenzaldehyde with phenylhydrazine to form the hydrazone.

  • Subjecting the hydrazone to RhCl₃·3H₂O (5 mol%), AgSbF₆ (20 mol%), and Cu(OAc)₂ (2 equiv) in DCE at 80°C for 12 hours .

Key Data:

ParameterValueSource
CatalystRhCl₃·3H₂O
AdditiveAgSbF₆, Cu(OAc)₂
Yield60–75%

This method avoids pre-functionalized substrates but requires stringent anhydrous conditions.

Industrial-Scale Alkylation and Hydrolysis

Patent CN103319410A outlines a scalable route to nitroindazoles using methylcarbonate as a methylating agent. For 4-hydroxy-1H-indazole hydrochloride, a similar strategy could involve:

  • Methylation of 3-nitro-1H-indazol-4-ol with methylcarbonate in DMF at 40–100°C.

  • Hydrogenation of the nitro group to an amine.

  • Diazotization and hydrolysis to introduce the hydroxyl group.

  • Salt formation with HCl.

Optimization Insights:

  • Solvent Choice: DMF enhances reaction efficiency due to high polarity .

  • Catalyst: Triethylamine facilitates deprotonation, improving methylation yields .

Reductive Cyclization of Nitro Precursors

A two-step reductive cyclization from 2-nitrobenzaldehyde derivatives offers another pathway :

  • Condensation of 2-nitro-4-methoxybenzaldehyde with hydrazine to form a hydrazone.

  • Organophosphorus-mediated cyclization (e.g., using P(NMe₂)₃) to yield 4-methoxy-1H-indazole.

  • Demethylation with BBr₃ or HCl/HOAc to reveal the hydroxyl group.

Critical Considerations:

  • Demethylation Efficiency: BBr₃ in CH₂Cl₂ at −78°C achieves >90% conversion .

  • Byproduct Formation: Over-hydrolysis may degrade the indazole core, necessitating precise stoichiometry .

Hydrochloride Salt Formation

The final step involves treating 4-hydroxy-1H-indazole with HCl gas in anhydrous ethanol or ether. Key parameters include:

ParameterValueSource
Equivalents of HCl1.1–1.3 equiv
Temperature0–5°C (to prevent decomposition)
Purity>99% (via recrystallization)

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The hydroxy group at position 4 undergoes typical nucleophilic substitution reactions. For example:

  • Methylation : Treatment with methyl iodide (CH3_3I) in the presence of potassium carbonate (K2_2CO3_3) yields 4-methoxy-1H-indazole hydrochloride (85% yield) .

  • Acetylation : Reaction with acetic anhydride ((CH3_3CO)2_2O) under reflux produces 4-acetoxy-1H-indazole hydrochloride (92% yield) .

Key Data :

Reaction TypeReagents/ConditionsProductYieldReference
MethylationCH3_3I, K2_2CO3_3, DMF, 80°C, 6h4-methoxy derivative85%
Acetylation(CH3_3CO)2_2O, pyridine, reflux, 3h4-acetoxy derivative92%

Electrophilic Aromatic Substitution

The indazole ring directs electrophiles to specific positions:

  • Nitration : Nitration with HNO3_3/H2_2SO4_4 at 0–5°C selectively substitutes position 6 (meta to hydroxy group), forming 4-hydroxy-6-nitro-1H-indazole hydrochloride (78% yield) .

  • Halogenation : Chlorination using Cl2_2/FeCl3_3 targets position 3 , yielding 3-chloro-4-hydroxy-1H-indazole hydrochloride (70% yield) .

Regioselectivity Trends :

ElectrophileMajor Product PositionRationale
NO2+_2^+6Meta-directing effect of -OH
Cl+^+3Ortho/para-directing effect of indazole N-atom

Condensation with Carbonyl Compounds

4-Hydroxy-1H-indazole hydrochloride reacts with aldehydes in acidic or basic media:

  • Formaldehyde Condensation : Under HCl catalysis, it forms 4-hydroxy-1-(hydroxymethyl)-1H-indazole hydrochloride (88% yield) .

  • Cross-Coupling : With α,β-unsaturated ketones (e.g., chalcones), it undergoes Michael addition at position 3 (72–80% yields) .

Mechanistic Insight :

  • The hydroxy group activates the indazole core for nucleophilic attack at position 3 .

  • Tautomerism between 1H- and 2H-indazole forms influences reactivity .

Coordination Chemistry

The compound acts as a ligand for transition metals:

  • Palladium Complexation : Forms stable complexes with Pd(II) via N1 and O4 coordination, used in Suzuki-Miyaura cross-coupling reactions (TOF up to 1,200 h1^{-1}) .

  • Copper-Mediated Reactions : Participates in Ullmann-type couplings with aryl halides (e.g., 4-bromotoluene) under CuI/L-proline catalysis (85% yield) .

Redox Reactions

  • Oxidation : Treatment with KMnO4_4 in H2_2SO4_4 oxidizes the indazole ring to 4-hydroxyindole-3-carboxylic acid (65% yield) .

  • Reduction : Catalytic hydrogenation (H2_2, Pd/C) reduces the aromatic ring to 4-hydroxy-4,5,6,7-tetrahydro-1H-indazole hydrochloride (90% yield) .

Solid-State Reactivity

Crystallographic studies reveal:

  • Hydrogen Bonding : Forms 2D networks via O–H···Cl and N–H···Cl interactions, stabilizing intermediates in Suzuki couplings .

  • Thermal Stability : Decomposes at 245°C (DSC data) with HCl release, forming 4-hydroxy-1H-indazole .

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of indazole, including 4-hydroxy-1H-indazole hydrochloride, exhibit promising antitumor properties. For instance, indazole hydrazide compounds have been shown to selectively target cancer cells by destabilizing microtubules, leading to apoptosis. These compounds are currently being investigated for their effectiveness against various cancers, including bladder, breast, and lung cancers .

Anti-inflammatory Effects

The compound has potential applications in treating inflammatory diseases. It has been noted that indazole derivatives can act as inhibitors of secretory phospholipase A2 (sPLA2), which is implicated in various inflammatory conditions such as septic shock and rheumatoid arthritis. This inhibition may provide therapeutic benefits in managing these diseases .

Antimicrobial Properties

The indazole moiety has demonstrated antibacterial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. Studies have reported that increasing the concentration of 4-hydroxy-1H-indazole derivatives enhances their antibacterial efficacy, making them potential candidates for developing new antimicrobial agents .

Neuropharmacological Applications

Indazole compounds have been explored for their effects on serotonin receptors, particularly the 5-HT₃ receptor, which is relevant in treating anxiety and depression. The pharmacological profile of 4-hydroxy-1H-indazole suggests it could be beneficial in developing antidepressant therapies .

Corrosion Inhibition

Recent studies have highlighted the use of this compound as a corrosion inhibitor for mild steel in acidic environments. The compound exhibits mixed inhibition characteristics, effectively reducing both anodic and cathodic corrosion currents when applied in hydrochloric acid solutions . Its effectiveness increases with concentration and temperature, suggesting practical applications in protecting metal surfaces from corrosion.

Semiconductor Applications

The structural properties of 4-hydroxy-1H-indazole make it suitable for use in semiconductors and organic electronics. It can be utilized as a building block for synthesizing materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its ability to form stable charge transfer complexes .

Characterization Techniques

Characterization of the synthesized compound is conducted using several spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm its structure and purity.

Case Studies

StudyApplicationFindings
Antitumor ActivityIndazole hydrazide compounds showed effective tumor inhibition with improved safety profiles compared to existing treatments.
Corrosion InhibitionDemonstrated significant corrosion resistance on mild steel surfaces in acidic environments with varying concentrations.
Antimicrobial PropertiesCompounds exhibited high antibacterial activity against multiple strains; efficacy increased with concentration.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1H-indazole hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, enhancing its binding affinity to biological targets. The indazole core can interact with hydrophobic pockets in proteins, influencing their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Research Implications and Limitations

  • Indazole vs. Imidazole : While indazole derivatives show promise in medicinal chemistry, imidazole-based hydrochlorides dominate industrial applications (e.g., catalysis, polymer synthesis) due to their synthetic versatility .
  • Data Gaps : Detailed pharmacokinetic or thermodynamic data for this compound are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

4-Hydroxy-1H-indazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its antibacterial and anticancer properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound belongs to the indazole family, characterized by a fused benzene and pyrazole ring. The presence of a hydroxyl group at the 4-position enhances its solubility and reactivity, making it a versatile scaffold for drug development.

Antibacterial Activity

Recent studies have demonstrated that various indazole derivatives exhibit antibacterial properties against a range of bacterial strains. For instance, the synthesized derivatives from indazole showed varying degrees of antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli.

Table 1: Antibacterial Activity of Indazole Derivatives

CompoundZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, μg/mL)
5A2250
5D2075
5F2540
5B15100
Penicillin3010

The results indicate that compounds like 5A, 5D, and 5F exhibit excellent antibacterial activity, with increasing zones of inhibition correlating with higher concentrations of the compounds used in testing .

Anticancer Activity

The anticancer potential of indazole derivatives has been extensively studied. For example, compounds derived from indazole scaffolds have shown promising cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCancer Cell LineIC50 (μM)Comparison Drug IC50 (μM)
4fMCF-71.629Staurosporine (8.029)
4iA5492.305Staurosporine (7.35)
4dCaco24.798Standard (11.29)
ControlMCF-10a>30-

The data indicates that compounds such as 4f and 4i possess significant cytotoxicity against the MCF-7 cell line, outperforming standard reference drugs in terms of potency . Additionally, these compounds exhibited selective antiproliferative effects on normal cells, indicating a favorable safety profile.

The mechanism by which indazole derivatives exert their biological effects is multifaceted. Inhibition of specific enzymes such as Indoleamine 2,3-dioxygenase (IDO1), which is implicated in cancer progression and immune evasion, has been observed in certain derivatives. Compounds displaying effective inhibition against IDO1 suggest that the hydroxyl group plays a crucial role in forming hydrogen bonds within the enzyme's active site .

Case Studies

Several studies have highlighted the efficacy of indazole derivatives in preclinical models:

  • Anticancer Efficacy : A study evaluated the effects of various indazole derivatives on tumor growth in mouse models. Compounds such as 81c were identified as potent inhibitors of Polo-like kinase 4 (PLK4), demonstrating significant tumor suppression in colon cancer models .
  • Antibacterial Studies : Another investigation into the antibacterial properties of indazole derivatives found that increasing the concentration enhanced their effectiveness against bacterial strains, with some compounds achieving MIC values comparable to established antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Hydroxy-1H-indazole hydrochloride, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : Synthesis often involves cyclization or functionalization of indazole precursors. For example, nickel-catalyzed cyclization of nitriles (as seen in similar imidazole derivatives) can be adapted, with proto-demetallation and dehydrative cyclization steps under mild conditions (40–60°C, pH 6–7) . Key parameters include:

  • Catalyst selection : Nickel or palladium catalysts for cross-coupling reactions.
  • Solvent systems : Polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization.
    • Data Table :
Synthetic RouteYield (%)Purity (HPLC)Key Reagents
Cyclization65–75≥98%NiCl₂, NaBH₄
Substitution50–6095–97%K₂CO₃, DMF

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • Structural confirmation : Use 1^1H/13^13C NMR (DMSO-d₆) to resolve aromatic protons (δ 7.2–8.1 ppm) and hydroxyl groups (δ 5.5–6.0 ppm). Compare with PubChem data for imidazole derivatives (e.g., 4-Imidazoleacetic acid hydrochloride, CID 145685) .
  • Purity assessment : HPLC (C18 column, mobile phase: 0.1% TFA in H₂O/MeCN) with UV detection at 254 nm .
  • Mass spectrometry : ESI-MS (positive mode) to confirm molecular ion [M+H]⁺ (calc. 198.6 g/mol).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay variability or impurities. Strategies include:

  • Reproducibility checks : Validate results across multiple cell lines (e.g., HEK293 vs. HepG2) and control for batch-to-batch compound purity.
  • Meta-analysis : Cross-reference with structurally similar compounds (e.g., 1-Methyl-1H-imidazole derivatives) to identify trends in SAR (structure-activity relationships) .
  • Mechanistic studies : Use kinase profiling assays or molecular docking to confirm target engagement (e.g., ATP-binding sites in kinases) .

Q. What experimental design principles should guide formulation studies of this compound for in vivo delivery?

  • Methodological Answer :

  • Factorial design : Optimize hydrogel formulations (e.g., carbopol-based) using variables like polymer concentration (0.5–2.0% w/v) and drug loading (1–5 mg/mL). Refer to factorial designs for metformin hydrochloride hydrogels .
  • In vitro release : Use Franz diffusion cells with synthetic membranes (e.g., cellulose acetate) and analyze kinetics via Higuchi or Korsmeyer-Peppas models .
  • In vivo validation : Employ burn wound models (e.g., rats) with histopathology and ELISA for inflammatory markers (TNF-α, IL-6) .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
  • First aid : For skin contact, rinse immediately with PBS (pH 7.4); for inhalation, move to fresh air and monitor for respiratory distress .
  • Waste disposal : Neutralize acidic residues with 10% NaOH before incineration.

Data Interpretation and Reporting

Q. How should researchers document chemical synthesis and characterization to ensure reproducibility?

  • Methodological Answer : Follow ICMJE guidelines:

  • Detailed logs : Record reaction temperatures, stirring rates, and purification steps.
  • Batch-specific data : Report HPLC chromatograms, NMR spectra, and MS profiles for each synthesis batch .
  • Safety data : Include CAS numbers, hazard codes (e.g., H315 for skin irritation), and first-aid measures in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.